molecular formula C22H29N3OS B258664 6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide

6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide

Número de catálogo B258664
Peso molecular: 383.6 g/mol
Clave InChI: IAOFWSBVXDRZKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cell death. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, chronic pain, and cancer.

Mecanismo De Acción

A-438079 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, which play a crucial role in various pathological processes, including inflammation, pain, and cell death. A-438079 blocks the activation of the P2X7 receptor, thereby reducing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
A-438079 has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of multiple sclerosis, A-438079 has been shown to reduce the infiltration of immune cells into the central nervous system and to decrease the production of pro-inflammatory cytokines. In models of neuropathic pain, A-438079 has been shown to reduce pain behavior and to decrease the expression of inflammatory mediators in the spinal cord. In models of inflammatory pain, A-438079 has been shown to reduce pain behavior and to decrease the production of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

A-438079 has several advantages as a research tool, including its high selectivity for the P2X7 receptor and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its relatively low potency and the potential for off-target effects at high concentrations.

Direcciones Futuras

There are several future directions for research on A-438079, including:
1. Further studies to elucidate the mechanisms of action of A-438079 and its effects on other purinergic receptors.
2. Studies to investigate the potential therapeutic applications of A-438079 in other diseases, such as cancer and autoimmune disorders.
3. Development of more potent and selective P2X7 receptor antagonists based on the structure of A-438079.
4. Studies to investigate the potential use of A-438079 in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, A-438079 is a selective antagonist of the P2X7 receptor that has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, chronic pain, and cancer. A-438079 has several advantages as a research tool, including its high selectivity for the P2X7 receptor and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its relatively low potency and the potential for off-target effects at high concentrations. Future research on A-438079 could lead to the development of more potent and selective P2X7 receptor antagonists and the identification of new therapeutic applications for this compound.

Métodos De Síntesis

A-438079 can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of the key intermediate, 6-(1-adamantyl)-3-nitrothieno[2,3-b]pyridine-2-carboxylic acid, which is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. The amine is then reacted with diethylamine to form the final product, A-438079.

Aplicaciones Científicas De Investigación

A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, chronic pain, and cancer. In preclinical studies, A-438079 has been shown to be effective in reducing neuroinflammation and pain in animal models of multiple sclerosis, neuropathic pain, and inflammatory pain.

Propiedades

Nombre del producto

6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide

Fórmula molecular

C22H29N3OS

Peso molecular

383.6 g/mol

Nombre IUPAC

6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H29N3OS/c1-3-25(4-2)21(26)19-18(23)16-5-6-17(24-20(16)27-19)22-10-13-7-14(11-22)9-15(8-13)12-22/h5-6,13-15H,3-4,7-12,23H2,1-2H3

Clave InChI

IAOFWSBVXDRZKD-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C2=C(S1)N=C(C=C2)C34CC5CC(C3)CC(C5)C4)N

SMILES canónico

CCN(CC)C(=O)C1=C(C2=C(S1)N=C(C=C2)C34CC5CC(C3)CC(C5)C4)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.